6-Allyldihydronorisolysergic acid

Stereochemistry Diastereomer resolution Pharmaceutical impurity profiling

6-Allyldihydronorisolysergic acid (CAS 86891-15-8) is an ergoline-8-carboxylic acid derivative belonging to the dihydrolysergic acid subclass, with molecular formula C₁₈H₂₀N₂O₂ and molecular weight 296.36 g/mol. Its IUPAC name is (6aR,9S,10aR)-7-allyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylic acid, bearing the 8α (isolysergic acid) stereochemical configuration.

Molecular Formula C₁₈H₂₀N₂O₂
Molecular Weight 296.4 g/mol
CAS No. 86891-15-8
Cat. No. B145763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Allyldihydronorisolysergic acid
CAS86891-15-8
SynonymsIndolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.;  6-Allyl-9,10-dihydro-6-demethylisolysergic Acid;  (8α)-6-(2-Propenyl)ergoline-8-carboxylic Acid
Molecular FormulaC₁₈H₂₀N₂O₂
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
InChIInChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14?,16+/m0/s1
InChIKeyYAICYXFUKKMAKO-RAAOQPIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Allyldihydronorisolysergic Acid (CAS 86891-15-8): Identity, Regulatory Context, and Procurement-Relevant Baseline


6-Allyldihydronorisolysergic acid (CAS 86891-15-8) is an ergoline-8-carboxylic acid derivative belonging to the dihydrolysergic acid subclass, with molecular formula C₁₈H₂₀N₂O₂ and molecular weight 296.36 g/mol [1]. Its IUPAC name is (6aR,9S,10aR)-7-allyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylic acid, bearing the 8α (isolysergic acid) stereochemical configuration [2]. The compound is primarily encountered as a non-pharmacopoeial impurity (designated Cabergoline Impurity 8 or Impurity 10) and as a synthetic intermediate in the manufacture of the S-isomer of the dopamine D₂ receptor agonist Cabergoline . Unlike the 8β epimer (Cabergoline EP Impurity A, CAS 81409-74-7), which is explicitly listed in the USP and EP monographs, this 8α epimer falls under the general 'unspecified impurity' category in regulatory frameworks [3].

Why 6-Allyldihydronorisolysergic Acid (86891-15-8) Cannot Be Interchanged with Cabergoline EP Impurity A (81409-74-7)


Although 6-Allyldihydronorisolysergic acid (8α epimer, CAS 86891-15-8) and Cabergoline EP Impurity A (8β epimer, CAS 81409-74-7) share identical molecular formula (C₁₈H₂₀N₂O₂) and mass, they are C-8 diastereomers with distinct stereochemical identities that preclude analytical interchangeability [1]. Under the conditions described by Wagger et al. (2013), exposure of the 8β-methyl ester to 4 equivalents of LDA in THF at −20 °C generates approximately 71% of the axial (8α) epimer, demonstrating that the two epimers are separable chromatographic entities with different retention behavior [2]. Critically, the USP monograph for Cabergoline identifies Impurity A (8β) at relative retention time (RRT) 0.8 with a specified limit of NMT 0.3%, while the 8α epimer is not individually specified and must be controlled under the 'any unspecified impurity' limit of NMT 0.10%—a different regulatory threshold that demands a discrete reference standard for accurate quantification [3]. Using the 8β epimer standard to quantify the 8α epimer would introduce systematic error in impurity profiling due to differential detector response factors [4].

Quantitative Differential Evidence for 6-Allyldihydronorisolysergic Acid (86891-15-8) Versus Closest Analogs


Stereochemical Identity: 8α (Isolysergic) vs. 8β (Lysergic) Configuration as the Definitive Structural Differentiator

The target compound bears the 8α-carboxylic acid configuration [(6aR,9S,10aR) stereochemistry], whereas Cabergoline EP Impurity A (CAS 81409-74-7, FCE 21589) bears the 8β configuration [(6aR,9R,10aR)] [1]. These are C-8 epimers—diastereomers differing at a single stereogenic center—which exhibit distinct chromatographic retention and spectroscopic signatures [2]. The Wagger et al. (2013) synthesis paper explicitly documents that 6-N-allylated 9,10-dihydrolysergic acid methyl ester (cabergolinic acid methyl ester, 8β) undergoes epimerization under basic conditions, yielding the 8α epimer; treatment with 4 equivalents of LDA at −20 °C produces approximately 71% of the axial (8α) epimer, while NaH-mediated conditions yield a 6:1 diastereomeric ratio favoring the 8β equatorial epimer [2]. The USP monograph distinguishes these epimers chromatographically: Cabergoline Related Compound A (8β) has RRT 0.8, while the 8α epimer would exhibit a distinct—though not individually tabulated—retention time [3].

Stereochemistry Diastereomer resolution Pharmaceutical impurity profiling

Regulatory Classification Divergence: Specified Pharmacopoeial Impurity vs. Non-Specified Process Impurity

Under the current USP and EP monographs, Cabergoline EP Impurity A (8β, CAS 81409-74-7) is a specified impurity with an established acceptance criterion of NMT 0.3% [1]. In contrast, 6-Allyldihydronorisolysergic acid (8α, CAS 86891-15-8) is not individually specified and falls under the 'any unspecified impurity' category with a stricter limit of NMT 0.10% [1]. This regulatory asymmetry means that the 8α epimer must be controlled at a level threefold lower than the 8β epimer. Additionally, the 8β epimer (FCE 21589) is the principal human metabolite of cabergoline, accounting for 38% of urinary radioactivity in 0–24 h and 30% in 0–96 h after oral dosing, while the 8α epimer has no documented metabolic formation pathway and originates exclusively from the synthetic process [2].

Regulatory compliance Pharmacopoeial standards ANDA impurity qualification

Synthetic Route Role: Dedicated Intermediate for the S-Isomer of Cabergoline vs. Metabolite/Byproduct

6-Allyldihydronorisolysergic acid is specifically described as an intermediate in the synthesis of the S-isomer of Cabergoline . The C-8 epimerization chemistry documented by Beneš et al. (1983) shows that 8β esters, when treated with strong bases (e.g., LDA) in polar aprotic solvents, yield enolate intermediates that, upon protonation, produce mixtures containing predominantly 8α esters (65–80% for most substrates, with the 6-allyl analog giving up to ~71% 8α epimer under optimized conditions) [1][2]. Conversely, Cabergoline EP Impurity A (8β) is the direct hydrolysis product of the Cabergoline methyl ester intermediate and also arises as the dominant in vivo metabolite [3]. This functional divergence means the 8α epimer serves as a critical process marker for epimerization side-reactions during Cabergoline synthesis, especially during N-1 functionalization steps where basic conditions are employed [2].

Organic synthesis Process chemistry Cabergoline manufacturing

Physicochemical Property Differentiation: Predicted Lipophilicity and Solubility Profile vs. 8β Epimer

Computed physicochemical properties indicate subtle but analytically meaningful differences between the 8α and 8β epimers. The 8α epimer has a predicted XLogP of 0.3 and a topological polar surface area (TPSA) of 56.3 Ų, with density 1.258 g/cm³ and boiling point 530.4 °C at 760 mmHg . The 8β epimer (Cabergoline EP Impurity A) shares the same calculated bulk properties (identical molecular formula) but exhibits differential solubility characteristics: the 8β epimer is described as 'sparingly soluble in dioxane, DMSO, and methanol,' reflecting its crystalline packing . The 8α epimer, by contrast, shows solubility in methanol and is typically supplied as a pale yellow solid stored at −20 °C . These differential solubility and solid-state properties directly impact HPLC mobile phase selection, sample preparation protocols, and quantitative NMR (qNMR) reference standard preparation [1].

Physicochemical profiling Chromatographic method development Reference standard characterization

Pharmacological Class Distinction: 8α-Ergoline Dopamine Agonist Scaffold vs. 8β-Ergoline Pharmacophore

While direct receptor binding data for 6-Allyldihydronorisolysergic acid itself are absent from the published literature, the broader ergoline SAR framework establishes that C-8 stereochemistry is a critical determinant of pharmacological activity. Patent literature explicitly describes 8α-acylaminoergolines as a distinct class of dopamine agonists with therapeutic utility, separate from the 8β-configured ergolines [1]. The 8β epimer (FCE 21589, Cabergoline EP Impurity A) has been pharmacologically characterized—rat in vitro studies show it retains D₂ receptor affinity, albeit substantially lower than Cabergoline itself, and it is the principal circulating metabolite [2]. For structurally related 6-allyl ergolines, AL-LAD (6-Allyl-6-nor-LSD) demonstrates potent 5-HT₂A receptor activation (Ki = 3.4–8.1 nM) with moderate D₂ affinity (K₀.₅ = 12.3 nM) and weak D₁ affinity (K₀.₅ = 189 nM), confirming that the 6-allyl substitution on the ergoline scaffold confers polypharmacology at aminergic receptors . By class-level inference, the 8α configuration in 6-Allyldihydronorisolysergic acid is predicted to alter the spatial orientation of the carboxylic acid moiety relative to the receptor-binding ergoline core, differentiating its pharmacological fingerprint from the 8β epimer.

Dopamine receptor pharmacology Ergoline structure-activity relationships Drug discovery

High-Value Application Scenarios for 6-Allyldihydronorisolysergic Acid (86891-15-8) Based on Verified Differential Evidence


ANDA/DMF Impurity Qualification: Quantifying the Non-Pharmacopoeial 8α Epimer in Cabergoline API

Generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for Cabergoline must demonstrate control of all impurities at or below ICH Q3A thresholds. While EP Impurity A (8β, CAS 81409-74-7) is individually specified with a limit of NMT 0.3%, the 8α epimer (CAS 86891-15-8) falls under the 'any unspecified impurity' criterion of NMT 0.10% per the USP monograph [1]. This scenario requires procurement of authenticated 6-Allyldihydronorisolysergic acid as a discrete reference standard for HPLC/LC-MS method validation, forced degradation studies (to establish whether the 8α epimer forms under stress conditions), and batch-to-batch quality control. The SynZeal product is specifically supplied with characterization data compliant with regulatory guidelines for ANDA and DMF submissions [2].

Process Chemistry Control: Monitoring Epimerization Side-Reactions During Cabergoline N-1 Functionalization

During the commercial synthesis of Cabergoline, the introduction of the ethylcarbamoyl moiety at the indole N-1 position requires basic conditions (e.g., NaH, EtNCO), under which epimerization at C-8 is a known side reaction producing up to approximately 71% of the 8α epimer when LDA is used [1]. Process chemists employ the 8α reference standard to develop and validate in-process control (IPC) HPLC methods that quantify the extent of epimerization, enabling optimization of base strength, temperature, and reaction time to minimize this impurity. The compound also serves as a marker in impurity fate-and-purge studies to demonstrate that downstream processing (e.g., amidation, crystallization) effectively removes the 8α epimer to below the unspecified impurity threshold [2].

Analytical Method Development: Establishing System Suitability for Resolution of C-8 Diastereomers

The USP Cabergoline monograph specifies a resolution of not less than 3.0 between Cabergoline and Related Compound A (8β epimer) but does not address resolution between the 8α and 8β epimers [1]. Analytical development laboratories use 6-Allyldihydronorisolysergic acid together with EP Impurity A to prepare resolution test mixtures that demonstrate baseline separation of the C-8 diastereomeric pair on the selected HPLC column and mobile phase system. This capability is critical for laboratories seeking to validate stability-indicating methods capable of resolving all potential diastereomeric impurities, including those arising from epimerization under acidic, basic, thermal, or photolytic stress conditions [2].

Discovery Research: 8α Ergoline Scaffold as a Stereochemically Distinct Starting Point for D₂ Agonist SAR

Medicinal chemistry programs targeting dopamine D₂ receptors with reduced off-target activity at 5-HT₂B (to mitigate valvulopathy risk) may utilize 6-Allyldihydronorisolysergic acid as a synthetic intermediate bearing the 8α configuration. Patent literature documents that 8α-acylaminoergolines constitute a recognized class of dopamine agonists with distinct pharmacological properties from 8β-configured ergolines [1]. By procuring the 8α acid, researchers gain access to a stereochemically pure building block for amidation or esterification reactions that yield 8α-configured candidates for in vitro radioligand displacement assays and functional activity screens. The 6-allyl substituent also provides a synthetic handle for further derivatization, and the known polypharmacology of the 6-allyl ergoline scaffold (e.g., AL-LAD: 5-HT₂A Ki = 3.4–8.1 nM; D₂ K₀.₅ = 12.3 nM) provides a benchmark for interpreting screening results [2].

Quote Request

Request a Quote for 6-Allyldihydronorisolysergic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.